1,3,2-Benzodioxaborole

説明

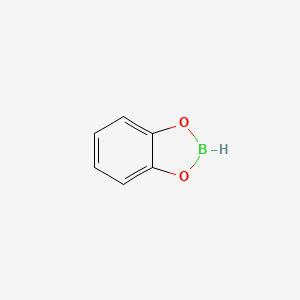

Structure

2D Structure

特性

InChI |

InChI=1S/C6H4BO2/c1-2-4-6-5(3-1)8-7-9-6/h1-4H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQWVKDDJDIVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1OC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059769 | |

| Record name | 1,3,2-Benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274-07-7 | |

| Record name | 1,3,2-Benzodioxaborole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2-benzodioxaborole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CATECHOLBORANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB69382H5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Characterization of 1,3,2-Benzodioxaborole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of a Versatile Boron Reagent

1,3,2-Benzodioxaborole, more commonly known as catecholborane (HBcat), is a remarkably versatile and widely utilized organoboron reagent in modern organic synthesis.[1][2] This colorless liquid, a derivative of catechol and borane, has carved a significant niche for itself due to its unique reactivity profile, particularly in hydroboration reactions.[3][4] Unlike more reactive borane reagents like borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS), catecholborane exhibits a tempered reactivity that allows for a high degree of chemo- and regioselectivity.[3] This attribute is of paramount importance in the synthesis of complex molecules, particularly in the pharmaceutical industry where precise control over stereochemistry and functional group tolerance is critical.

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a focus on providing practical, field-proven insights for researchers and professionals in drug development.

Synthesis of this compound: From Traditional Methods to Modern Efficiency

The preparation of catecholborane has evolved from its initial discovery to more refined, high-yield procedures. The choice of synthetic route often depends on the desired scale, available starting materials, and purity requirements.

Traditional Synthesis: The Reaction of Catechol with Borane-THF

The classical and still widely practiced method for synthesizing catecholborane involves the reaction of catechol with a borane-tetrahydrofuran complex.[2][3]

Reaction Scheme:

Figure 1: Synthesis of Catecholborane from Catechol and Borane-THF.

Causality Behind Experimental Choices:

The use of THF as a solvent is crucial as it forms a stable complex with borane, making it easier to handle than gaseous diborane. The reaction is typically performed at reduced temperatures to control the exothermic reaction and the evolution of hydrogen gas. While effective, a notable drawback of this method is the loss of two hydride equivalents from the borane, which can be a consideration for atom economy on larger scales.[2]

Experimental Protocol:

A detailed protocol for the synthesis of catecholborane via the borane-THF method is as follows:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Reaction: A solution of catechol (22.0 g, 200 mmol) in dry THF (50 mL) is added dropwise over 30-60 minutes to a stirred solution of 1.0 M borane-THF complex (200 mL, 200 mmol) in an ice bath.

-

Stirring and Work-up: After the addition is complete, the reaction mixture is stirred at 25°C for an additional 30-60 minutes.

-

Solvent Removal: The THF is removed under reduced pressure (40-50 mmHg) at room temperature.

-

Purification: The resulting colorless residue is purified by vacuum distillation under a nitrogen atmosphere to yield catecholborane.

| Property | Value |

| Boiling Point | 50 °C at 50 mmHg[3] |

| Yield | 70-80% |

| Purity | >95% |

High-Yield Synthetic Alternatives

To address the limitations of the traditional method, more efficient synthetic routes have been developed.

-

The Nöth and Männig Procedure: This method utilizes an alkali-metal borohydride (e.g., NaBH4) reacting with tris(catecholato)bisborane in an ethereal solvent. This approach offers a higher yield and more efficient use of the hydride source.[2]

-

The Herbert Brown Procedure: A significant advancement was reported by Herbert Brown and his coworkers, involving the reaction of tri-o-phenylene bis-borate with diborane in triglyme or tetraglyme. This method boasts an impressive 85% yield of catecholborane with a purity of over 97%.[2]

Reaction Scheme (Brown's Method):

References

1,3,2-Benzodioxaborole CAS number and molecular structure

An In-Depth Technical Guide to 1,3,2-Benzodioxaborole (Catecholborane)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, commonly known as catecholborane. It is intended for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this versatile organoboron reagent. We will delve into its core chemical identity, physicochemical properties, synthesis, key reactions, and its significance as a scaffold in modern medicinal chemistry.

Core Identification and Molecular Structure

This compound is a heterocyclic organoboron compound featuring a benzene ring fused to a five-membered dioxaborole ring. Its unique structure confers a balance of stability and reactivity, making it a cornerstone reagent in organic synthesis.

-

Chemical Name: this compound[1]

-

Synonym: Catecholborane (HBcat)[2]

-

Molecular Formula: C₆H₅BO₂[1]

-

Molecular Weight: 119.92 g/mol [2]

The structure consists of a catechol backbone bonded to a boron atom, which also bears a hydride (B-H) functional group. This B-H bond is the center of its reactivity, particularly in hydroboration reactions. Unlike diborane, catecholborane exists as a stable monomer.[2]

Caption: Molecular structure of this compound.

Physicochemical and Safety Data

Catecholborane is a colorless liquid that requires careful handling due to its reactivity, particularly with moisture.[1][4] Its properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [1][4] |

| Melting Point | 12 °C | [1][2][4] |

| Boiling Point | 50 °C at 50 mmHg | [2] |

| Density | 1.125 g/mL at 25 °C | [1][4] |

| Flash Point | 2 °C (closed cup) | [2][5] |

| Solubility | Miscible with THF, diethyl ether, dichloromethane. Reacts with water. | [1] |

| Sensitivity | Moisture sensitive. | [1] |

Safety and Handling Profile

As a Senior Application Scientist, I must emphasize that rigorous safety protocols are non-negotiable when working with this reagent.

-

Hazards: Catecholborane is highly flammable, causes severe skin burns and eye damage, and reacts violently with water.[5][6] Inhalation can cause chemical burns to the respiratory tract.[5]

-

Handling: All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[6] Use spark-proof tools and ensure all equipment is grounded to prevent static discharge.[6] Personal Protective Equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves, and eye/face protection, is mandatory.[6]

-

Storage: Store in a tightly sealed container under nitrogen in a cool, dry, and well-ventilated area, typically refrigerated (2-8°C).[1][6] It must be stored away from water and strong oxidizing agents.[6]

-

Spills & Fire: For spills, absorb with an inert material like vermiculite and place in a suitable container for disposal.[5] For fires, use foam, dry chemical, or carbon dioxide extinguishers. DO NOT USE WATER .[5][6]

Synthesis and Key Chemical Transformations

The utility of catecholborane stems from its predictable and efficient reactivity, serving as a gateway to a wide array of boronic acid derivatives.

Synthesis of Catecholborane

The most common and practical laboratory synthesis involves the reaction of catechol (o-dihydroxybenzene) with a borane-tetrahydrofuran (BH₃-THF) complex.[7] This reaction is rapid, typically completing within minutes at 0°C, followed by stirring at room temperature.[7]

Protocol: Synthesis of this compound

-

Equip a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with a solution of catechol in anhydrous tetrahydrofuran (THF).

-

Cool the stirred solution to 0°C using an ice bath.

-

Add a solution of borane in THF (BH₃-THF) dropwise via the dropping funnel, maintaining the temperature at 0°C.[7]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at 25°C for an additional 30 minutes to ensure the reaction goes to completion.[7]

-

The resulting catecholborane can be used directly in solution or isolated by distillation for higher purity.

The causality behind this protocol is straightforward: the acidic protons of the catechol's hydroxyl groups react with the hydridic hydrogens of borane to release hydrogen gas and form the stable five-membered benzodioxaborole ring. The use of anhydrous THF and an inert atmosphere is critical to prevent the premature decomposition of the BH₃-THF complex and the catecholborane product, which is moisture-sensitive.

Hydroboration of Alkenes and Alkynes

The premier application of catecholborane is as a monofunctional hydroborating agent.[7][8] Unlike diborane, which can add multiple times to unsaturated bonds, catecholborane cleanly adds once across an alkene or alkyne, providing a direct route to B-alkylcatecholboranes and B-alkenylcatecholboranes, respectively.[9][10]

-

Mechanism: The reaction proceeds via a four-membered ring transition state, resulting in a stereospecific cis-addition of the hydrogen and boron atoms across the double or triple bond.[9]

-

Regioselectivity: The boron atom adds to the less sterically hindered carbon atom, a hallmark of hydroboration reactions. Catecholborane often exhibits greater regioselectivity compared to diborane.[9]

-

Conditions: These reactions typically require elevated temperatures (70-100°C) to proceed at a practical rate.[7][9]

The resulting alkyl- and alkenylcatecholboranes are versatile synthetic intermediates. They can be hydrolyzed to form the corresponding boronic acids, oxidized to yield alcohols, or used directly in cross-coupling reactions.[9]

Caption: Key synthetic transformations using catecholborane.

Applications in Drug Development and Medicinal Chemistry

The benzoxaborole scaffold, of which this compound is the parent hydride, is a "privileged structure" in modern medicinal chemistry.[11][12] The boron atom's empty p-orbital allows it to act as a Lewis acid, forming reversible covalent bonds with nucleophilic residues (like hydroxyl groups on serine proteases or diols in biological molecules) in enzyme active sites.[12] This unique mechanism of action has led to the development of novel therapeutics.

Benzoxaborole derivatives have demonstrated a wide spectrum of biological activities, including:

-

Antifungal: Tavaborole (AN2690) is an FDA-approved antifungal agent for treating onychomycosis, showcasing the scaffold's clinical success.[13][14]

-

Anti-inflammatory: Crisaborole is a non-steroidal topical treatment for eczema, functioning as a phosphodiesterase 4 (PDE4) inhibitor.[13]

-

Antibacterial and Antiparasitic: Numerous benzoxaboroles are being investigated as potent agents against drug-resistant bacteria and parasites, including those that cause malaria.[11][15]

The stability and low toxicity of the benzoxaborole ring system make it an attractive starting point for drug discovery campaigns aimed at developing novel agents across various therapeutic areas.[13][14]

Conclusion

This compound (catecholborane) is far more than a simple chemical curiosity. It is a powerful and precise tool for synthetic chemists, enabling the efficient construction of valuable boronic acid derivatives. Its foundational structure, the benzoxaborole ring, has proven to be a remarkably effective pharmacophore, leading to approved drugs and a burgeoning pipeline of candidates. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for any researcher aiming to leverage its full potential in both academic and industrial settings.

References

- 1. lookchem.com [lookchem.com]

- 2. Catecholborane - Wikipedia [en.wikipedia.org]

- 3. This compound [sobekbio.com]

- 4. Catecholborane [commonorganicchemistry.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering the Handling of 1,3,2-Benzodioxaborole (Catecholborane): A Guide to Mitigating Moisture Sensitivity

An In-depth Technical Guide for Researchers

Abstract

1,3,2-Benzodioxaborole, commonly known as catecholborane, is a uniquely versatile and powerful monofunctional hydroborating and reducing agent in modern organic synthesis. Its utility in stereoselective reductions, hydroborations, and as a precursor for Suzuki-Miyaura coupling intermediates is well-documented.[1] However, its efficacy is critically dependent on its purity and integrity, which are directly threatened by its pronounced sensitivity to atmospheric moisture and water. This guide provides an in-depth analysis of the reaction between catecholborane and water, the mechanistic underpinnings of this sensitivity, and field-proven protocols for its handling, storage, and use to ensure experimental success and reproducibility.

Core Physicochemical Properties and Inherent Instability

Catecholborane is a colorless to light yellow liquid that exists as a stable monomer, a feature attributed to the electronic influence of the aryloxy groups which reduces the Lewis acidity of the boron center compared to borane (BH₃).[1][2] Despite this relative stabilization, the boron atom remains sufficiently electrophilic to be highly susceptible to nucleophilic attack by water.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 274-07-7[2] |

| Molecular Formula | C₆H₅BO₂[2] |

| Molecular Weight | 119.91 g/mol |

| Appearance | Colorless to pale yellow liquid[2] |

| Melting Point | 12 °C (lit.)[3] |

| Boiling Point | 50 °C at 50 mmHg (lit.)[3] |

| Density | 1.125 g/mL at 25 °C (lit.)[3] |

The primary challenge in utilizing catecholborane is its reactivity with water, which leads to rapid degradation.[3] This moisture sensitivity necessitates stringent handling and storage protocols to preserve the reagent's integrity.[4]

The Hydrolysis of Catecholborane: Mechanism and Consequences

The reaction of catecholborane with water is an irreversible hydrolysis process that consumes the active reagent and generates byproducts that can complicate reaction workups and interfere with catalytic cycles.

Reaction Mechanism

The hydrolysis proceeds via nucleophilic attack of water on the electron-deficient boron atom. This is followed by the elimination of hydrogen gas and the formation of catechol and boric acid. The B-H bond exhibits significant acidity, facilitating its reaction with protic sources like water.

Reaction Scheme: C₆H₄O₂BH + 3H₂O → C₆H₄(OH)₂ + B(OH)₃ + H₂

The mechanism involves the coordination of a water molecule to the boron center, followed by the transfer of a proton and subsequent cleavage of the B-O and B-H bonds. This process effectively decomposes the active hydroborating agent.

Caption: Conceptual overview of catecholborane hydrolysis.

Consequences of Hydrolysis

-

Loss of Reactivity: The primary consequence is the consumption of the active B-H bond, rendering the reagent incapable of participating in hydroboration or reduction reactions.

-

Formation of Byproducts: The generation of catechol and boric acid introduces impurities into the reaction mixture. Boric acid, in particular, can interfere with downstream processes like Suzuki-Miyaura cross-coupling reactions.

-

Inconsistent Stoichiometry: Partial hydrolysis leads to an unknown concentration of the active reagent, making stoichiometric calculations unreliable and causing poor reproducibility.

-

Gas Evolution: The production of hydrogen gas can lead to pressure buildup in sealed vessels, posing a safety hazard.

Field-Proven Protocols for Handling and Storage

Adherence to strict anhydrous and anaerobic techniques is non-negotiable for the successful use of catecholborane. All manipulations should be performed under an inert atmosphere, such as dry argon or nitrogen.

Storage

-

Container: Store in a tightly sealed container, preferably a Sure/Seal™ bottle or an ampoule.[5]

-

Atmosphere: The container should be backfilled with a dry, inert gas.

-

Temperature: Store in a refrigerator at 2-8°C to minimize decomposition and vapor pressure.

-

Incompatibilities: Keep away from water, moisture, heat sources, and oxidizing agents.[4]

Experimental Protocol: Safe Transfer from a Sure/Seal™ Bottle

This protocol ensures the transfer of catecholborane without exposure to the atmosphere.

-

Preparation: Oven-dry all glassware (syringes, needles, reaction flasks) and cool under a stream of dry inert gas.

-

Inert Atmosphere: Assemble the reaction flask under a positive pressure of argon or nitrogen.

-

Equilibration: Allow the catecholborane bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

-

Transfer:

-

Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line to ensure positive pressure.

-

Puncture the septum with a second, clean, dry needle attached to a dry gas-tight syringe.

-

Slowly withdraw the desired volume of catecholborane into the syringe.

-

To prevent drips, withdraw a small amount of inert gas (~0.1 mL) into the syringe before removing the needle from the bottle.

-

-

Dispensing: Immediately transfer the reagent into the reaction flask by piercing the flask's septum and dispensing the liquid.

-

Quenching: Any excess reagent in the syringe should be quenched carefully by slowly adding it to a flask containing a non-protic solvent (e.g., THF) and then slowly adding a protic solvent like isopropanol or methanol to safely react the remaining hydride.

Caption: Workflow for the safe, anhydrous transfer of catecholborane.

Analytical Verification of Reagent Integrity

Regularly verifying the quality of catecholborane, especially from a previously opened bottle, is crucial. NMR spectroscopy is the most direct method for this assessment.

¹¹B NMR Spectroscopy

¹¹B NMR is highly diagnostic for boron-containing species.

-

Active Catecholborane: Exhibits a characteristic resonance.

-

Degradation Products: The formation of boric acid [B(OH)₃] or other borate species upon hydrolysis will result in the appearance of new signals at different chemical shifts. For instance, hydrolysis of borohydride anions shows distinct signals for intermediates and final products.[6][7]

¹H NMR Spectroscopy

-

B-H Signal: The proton attached to the boron in catecholborane has a distinct chemical shift and coupling pattern. Its disappearance is a clear indicator of decomposition.

-

Catechol Signals: The appearance or increase in the intensity of aromatic signals corresponding to free catechol (C₆H₄(OH)₂) indicates hydrolysis.

Table 2: Troubleshooting Guide for Catecholborane Reactions

| Observation | Probable Cause | Recommended Action |

| Low or no product yield in hydroboration | Catecholborane degradation due to moisture. | Verify reagent quality via NMR. Use freshly opened bottle or repurify. Ensure all solvents and reagents are rigorously dried. |

| Reaction fails to initiate | Inactive reagent. | Check the B-H signal in ¹H NMR of an aliquot. |

| Complex mixture of byproducts | Hydrolysis products (catechol, boric acid) interfering with the reaction. | Use anhydrous solvents and handle under a strict inert atmosphere. |

| Poor reproducibility between runs | Varying levels of reagent degradation. | Standardize handling procedures; always use dry, inert atmosphere techniques. Check reagent quality before each use if the bottle has been opened previously. |

Impact on Key Synthetic Applications

Moisture contamination directly undermines the core reactivity of catecholborane across its major applications.

-

Hydroboration: The intended addition of the B-H bond across an alkene or alkyne is a foundational reaction.[8][9] Water acts as a competitive substrate, quenching the reagent before it can react with the intended organic molecule.

-

Reductions: In stereoselective reductions of ketones or conjugate reductions of enones, the hydride source is the B-H bond.[10][11] Hydrolysis eliminates this hydride, halting the reduction.

-

Suzuki-Miyaura Coupling Precursors: Catecholborane is often used to generate B-alkylcatecholboranes from alkenes.[12] These intermediates can then be used in Suzuki-Miyaura reactions.[13] If the initial hydroboration step fails due to water contamination, the necessary organoboron partner for the cross-coupling is never formed.

Conclusion and Best Practices

The high reactivity that makes this compound a valuable synthetic tool also dictates its primary vulnerability: moisture sensitivity. Understanding the mechanism of hydrolysis and its consequences is paramount for any researcher employing this reagent. Success is not merely dependent on the reaction design but is fundamentally rooted in the meticulous execution of anhydrous and anaerobic handling techniques. By implementing the storage and handling protocols outlined in this guide, researchers can ensure the integrity of their catecholborane, leading to more reliable, reproducible, and successful synthetic outcomes.

References

- 1. Catecholborane - Wikipedia [en.wikipedia.org]

- 2. CAS 274-07-7: Catecholborane | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. lookchem.com [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Enhanced hydrogen release by catalyzed hydrolysis of sodium borohydride–ammonia borane mixtures: a solution-state 11B NMR study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Catecholborane [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

An In-Depth Technical Guide to Key Reactions of 1,3,2-Benzodioxaborole (Catecholborane)

Abstract

1,3,2-Benzodioxaborole, commonly known as catecholborane (HBcat), is a uniquely versatile and stable organoboron reagent with significant applications across organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] Unlike more pyrophoric boranes like diborane, catecholborane offers a favorable safety profile while exhibiting distinct reactivity that can be finely tuned with or without catalysts. This guide provides an in-depth exploration of three core transformations involving catecholborane: hydroboration of alkenes and alkynes, catalyzed reduction of carbonyls, and its role as a precursor in Suzuki-Miyaura cross-coupling reactions. The discussion is framed from the perspective of a senior application scientist, emphasizing not just the procedural steps but the underlying mechanistic principles, causality behind experimental choices, and practical insights for researchers, scientists, and drug development professionals.

Introduction: The Unique Profile of Catecholborane

Catecholborane is a colorless liquid derived from catechol and borane.[2] Its structure features a five-membered dioxaborole ring, which confers remarkable stability compared to simpler dialkylboranes.[2] The electronic influence of the aryloxy groups reduces the Lewis acidity of the boron center, rendering the B-H bond less reactive in uncatalyzed reactions.[3] This attenuated reactivity is not a drawback; rather, it is the key to its broad utility, allowing for highly selective transformations under catalytic control that are often difficult to achieve with more aggressive boranes.

The reagent exists as a stable monomer, making it spatially undemanding and easy to handle.[2] Its primary significance lies in its ability to serve as a precursor for boronic esters, which are cornerstone building blocks in modern synthetic chemistry.

Caption: Structure of this compound (Catecholborane).

Key Reaction I: Catalytic Hydroboration of Alkenes & Alkynes

Hydroboration is the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. While uncatalyzed hydroboration with catecholborane requires elevated temperatures (70°C or higher), the reaction is dramatically accelerated and controlled by transition metal catalysts, most notably those based on rhodium.[3]

The Scientist's Perspective: Why Use a Catalyst?

The primary reason for employing a catalyst like Wilkinson's catalyst, [Rh(PPh₃)₃Cl], is to overcome the inherent low reactivity of catecholborane and to achieve high levels of selectivity that are otherwise unattainable.[3][4]

-

Chemoselectivity: In molecules containing both an alkene and a carbonyl group, uncatalyzed hydroboration with catecholborane tends to reduce the carbonyl. In stark contrast, the rhodium-catalyzed reaction is highly selective for the alkene, leaving the carbonyl group untouched.[4] This orthogonal reactivity is crucial in the synthesis of complex molecules.

-

Regioselectivity: Uncatalyzed hydroboration typically follows anti-Markovnikov selectivity, where the boron adds to the less sterically hindered carbon of the double bond.[3][5] While catalyzed reactions also predominantly yield the anti-Markovnikov product, the selectivity is often enhanced.[4]

-

Stereoselectivity: Through the use of chiral phosphine ligands on the metal center, asymmetric hydroboration can be achieved, leading to the formation of chiral alcohols with high enantiomeric excess after oxidation.[4]

Mechanism of Rhodium-Catalyzed Hydroboration

The catalytic cycle, first elucidated by Männig, Nöth, and others, provides a clear rationale for the observed reactivity.[3][4]

-

Ligand Dissociation: A triphenylphosphine (PPh₃) ligand dissociates from the Rh(I) center of Wilkinson's catalyst.

-

Oxidative Addition: The B-H bond of catecholborane adds across the coordinatively unsaturated rhodium center, forming a Rh(III)-hydrido-boryl complex.

-

Olefin Coordination: The alkene substrate coordinates to the rhodium center.

-

Migratory Insertion: The alkene inserts into the rhodium-hydride bond. This is the key regiochemistry-determining step.

-

Reductive Elimination: The newly formed alkyl boronate ester is released from the metal center, regenerating the active Rh(I) catalyst.[3][4]

Caption: Simplified mechanism of Rh(I)-catalyzed hydroboration.

Experimental Protocol: Hydroboration of Styrene

This protocol describes a standard procedure for the rhodium-catalyzed hydroboration of styrene, a common benchmark substrate.

Materials:

-

Styrene (1.0 mmol, 104 mg)

-

Catecholborane (1.1 mmol, 132 mg, 1.1 eq)

-

Wilkinson's catalyst, [Rh(PPh₃)₃Cl] (0.01 mmol, 9.2 mg, 1 mol%)

-

Anhydrous Tetrahydrofuran (THF), 5 mL

-

Schlenk flask, magnetic stirrer, argon/nitrogen line

Procedure:

-

Under an inert atmosphere (argon or nitrogen), add Wilkinson's catalyst to a dry Schlenk flask.

-

Add anhydrous THF (2 mL) to dissolve the catalyst.

-

Add styrene to the flask via syringe.

-

Slowly add catecholborane dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by TLC or GC-MS.

-

Upon completion, the resulting boronate ester can be used directly or oxidized. For oxidation, cool the mixture to 0°C and slowly add 3M NaOH (2 mL) followed by 30% H₂O₂ (2 mL).

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Extract the product (2-phenylethanol) with diethyl ether, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Key Reaction II: Asymmetric Reduction of Ketones

Catecholborane is an effective reducing agent for carbonyl compounds, but its true power is unlocked in catalytic asymmetric reductions, most famously the Corey-Bakshi-Shibata (CBS) reduction.[6][7] This reaction reduces prochiral ketones to chiral secondary alcohols with exceptionally high levels of enantioselectivity.[7][8]

The Scientist's Perspective: The Logic of CBS Reduction

The CBS reduction is a landmark in asymmetric catalysis.[7] The key is a chiral oxazaborolidine catalyst, which acts as a "chiral pocket" to direct the hydride delivery from the borane to a specific face of the ketone.

-

Catalyst Activation: The borane reagent (catecholborane or a BH₃ source) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[6][7] This coordination activates the borane, making it a more potent hydride donor.

-

Substrate Coordination: Simultaneously, this interaction increases the Lewis acidity of the endocyclic boron atom of the catalyst.[6] The ketone's oxygen atom then coordinates to this Lewis acidic boron, orienting the ketone in a sterically predictable manner. The larger substituent of the ketone is positioned away from the bulky group on the catalyst.

-

Face-Selective Hydride Transfer: The hydride is delivered from the activated borane to the less hindered face of the coordinated ketone via a six-membered transition state.[6] This highly organized transition state is the origin of the high enantioselectivity.

This method is highly valued in pharmaceutical development for its ability to install critical stereocenters with high predictability and control.[7]

Caption: Logical workflow of the CBS reduction.

Experimental Protocol: CBS Reduction of Acetophenone

This protocol outlines the enantioselective reduction of acetophenone using (R)-2-Methyl-CBS-oxazaborolidine.

Materials:

-

Acetophenone (1.0 mmol, 120 mg)

-

(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 0.1 mmol, 0.1 mL, 10 mol%)

-

Catecholborane (1.0 M solution in THF, 1.2 mmol, 1.2 mL, 1.2 eq)

-

Anhydrous Toluene (5 mL)

-

Schlenk flask, magnetic stirrer, argon/nitrogen line, cooling bath

Procedure:

-

Under an inert atmosphere, add acetophenone and anhydrous toluene to a dry Schlenk flask.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add the (R)-2-Methyl-CBS-oxazaborolidine solution dropwise and stir for 5 minutes.[6]

-

Slowly add the catecholborane solution over 10-15 minutes, ensuring the internal temperature remains below -70°C.

-

Stir the reaction at -78°C. The reaction time can vary from a few hours to 24 hours, depending on the substrate.[6] Monitor by chiral HPLC or TLC.

-

Once complete, quench the reaction by slowly adding methanol (2 mL) at -78°C.

-

Allow the mixture to warm to room temperature.

-

Remove the solvent under reduced pressure. Add 1N HCl and extract the product with ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting (R)-1-phenylethanol by column chromatography. Determine enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Key Reaction III: Precursor for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[9] It is one of the most powerful methods for forming C-C bonds, especially for creating biaryl structures common in pharmaceuticals.[9][10] Catecholborane is a key reagent for preparing the necessary boronic ester coupling partners from alkenes or alkynes via hydroboration.[11]

The Scientist's Perspective: Why Catecholboronates?

While boronic acids are the most common coupling partners, the catecholboronate esters formed from hydroboration reactions are excellent precursors.

-

Stability: Catecholboronate esters are generally more stable and easier to handle and purify via chromatography than many free boronic acids, which can be prone to dehydration to form boroxines.

-

Direct Use: In many cases, the catecholboronate ester can be used directly in the Suzuki coupling without being hydrolyzed to the boronic acid, although reaction conditions may need adjustment.[11]

-

Versatile Synthesis: Hydroboration provides access to a vast array of alkenyl and alkyl boronic esters from simple starting materials, which would be difficult to prepare otherwise.[11][12]

The overall process is a two-step sequence: (1) Hydroboration to create the C-B bond, and (2) Suzuki-Miyaura coupling to form the C-C bond.

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling is well-established.

-

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the organohalide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: A base activates the organoboron species (R²-Bcat), forming a boronate complex. This complex transfers its organic group (R²) to the palladium center, displacing the halide and forming an R¹-Pd-R² complex. This is the crucial C-B to C-Pd bond transfer step.

-

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[9][13]

Experimental Protocol: Two-Step Synthesis of trans-Stilbene

This protocol demonstrates the synthesis of a vinylboronate from phenylacetylene using catecholborane, followed by its coupling with iodobenzene.

Step A: Hydroboration of Phenylacetylene

-

In an inert atmosphere flask, dissolve phenylacetylene (1.0 mmol, 102 mg) in anhydrous THF (3 mL).

-

Add catecholborane (1.0 mmol, 120 mg) and stir the mixture at 70°C for 4 hours (uncatalyzed) or use a Rh(I) catalyst at room temperature for a faster, more controlled reaction.

-

After cooling, remove the solvent under vacuum to yield the crude (E)-2-styryl-1,3,2-benzodioxaborole, which can often be used without further purification.

Step B: Suzuki-Miyaura Coupling

-

To a flask containing the crude vinylboronate from Step A, add iodobenzene (1.1 mmol, 224 mg), Pd(PPh₃)₄ (0.03 mmol, 35 mg, 3 mol%), and toluene (5 mL).

-

Add 2M aqueous sodium carbonate (Na₂CO₃) solution (2 mL).

-

Heat the biphasic mixture to 85-90°C with vigorous stirring for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Separate the layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the resulting trans-stilbene by recrystallization or column chromatography.

Summary and Data Tables

Catecholborane is a cornerstone reagent in modern organic synthesis due to its unique balance of stability and tunable reactivity. Its applications in catalyzed hydroboration, asymmetric reduction, and as a precursor for Suzuki-Miyaura couplings provide chemists with powerful tools for selective and efficient molecular construction.

Table 1: Comparison of Key Reactions

| Reaction | Key Transformation | Catalyst Type | Driving Principle | Main Application |

| Hydroboration | Alkene/Alkyne → Boronate Ester | Rhodium(I) or other transition metals | Catalytic activation of B-H bond | Synthesis of alcohols, amines, boronic esters |

| CBS Reduction | Ketone → Chiral Alcohol | Chiral Oxazaborolidine | Enantioselective hydride delivery | Asymmetric synthesis, drug development |

| Suzuki Coupling | Boronate + Halide → C-C Bond | Palladium(0) | Pd-catalyzed cross-coupling cycle | Biaryl synthesis, complex molecule assembly |

References

- 1. Buy this compound | 274-07-7 [smolecule.com]

- 2. Catecholborane - Wikipedia [en.wikipedia.org]

- 3. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]

- 4. Metal-catalysed hydroboration - Wikipedia [en.wikipedia.org]

- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to the Hydroboration Mechanism of Catecholborane

Abstract

The hydroboration of alkenes and alkynes is a cornerstone of modern organic synthesis, enabling the stereospecific and regioselective introduction of a hydroxyl group. Among the various hydroborating agents, catecholborane (HBcat) has emerged as a uniquely versatile reagent. Its attenuated reactivity compared to borane complexes like BH₃-THF necessitates either thermal activation or, more significantly, transition metal catalysis to achieve efficient transformations.[1][2] This guide provides an in-depth exploration of the hydroboration mechanism of catecholborane, contrasting the uncatalyzed thermal pathway with the more prevalent and synthetically powerful rhodium-catalyzed cycle. We will dissect the mechanistic steps, explain the origins of selectivity, and provide field-proven protocols relevant to researchers in synthetic chemistry and drug development.

Introduction: The Role of Catecholborane in Synthesis

Catecholborane (C₆H₄O₂BH) is a colorless liquid organoboron compound that offers distinct advantages over traditional borane reagents.[3] While less reactive than borane-THF, this stability allows for greater functional group tolerance and controlled reactivity.[3] Uncatalyzed hydroboration with catecholborane typically requires elevated temperatures, but the discovery of transition metal catalysis, particularly with rhodium complexes like Wilkinson's catalyst, revolutionized its application.[1][4] This catalytic approach not only proceeds under milder conditions but also unlocks alternative selectivity profiles, making catecholborane an indispensable tool for complex molecule synthesis.[1][4]

Key Properties of Catecholborane:

-

Appearance: Colorless liquid[3]

-

Molar Mass: 119.92 g/mol [3]

-

Melting Point: 12 °C[3]

-

Boiling Point: 50 °C at 50 mmHg[3]

-

Key Feature: Exists as a stable monomer, unlike diborane.[3]

The Uncatalyzed (Thermal) Hydroboration Mechanism

In the absence of a catalyst, the hydroboration of an alkene with catecholborane proceeds through a concerted, four-membered transition state. This mechanism is analogous to that of other boranes.

Mechanism Breakdown:

-

Association: The alkene's π-bond coordinates to the empty p-orbital of the boron atom.

-

Transition State: A four-centered transition state forms, involving the two alkene carbons, the boron atom, and the hydride (B-H). The B-H bond begins to break as the C-H and C-B bonds begin to form.

-

Syn-Addition: The addition of the H and B atoms occurs on the same face of the double bond (syn-addition).[5]

-

Regioselectivity: The boron atom adds to the less sterically hindered carbon of the double bond, and the hydride adds to the more substituted carbon. This anti-Markovnikov regioselectivity is a hallmark of hydroboration.[5][6]

This uncatalyzed reaction is often slow and requires heat, which can limit its utility for sensitive substrates.[1]

Caption: Uncatalyzed hydroboration proceeds via a concerted four-membered transition state.

The Rhodium-Catalyzed Hydroboration Mechanism

The discovery by Männig and Nöth in 1985 that Wilkinson's catalyst, RhCl(PPh₃)₃, can catalyze the hydroboration of alkenes with catecholborane was a significant breakthrough.[1] This process operates under mild conditions and, crucially, can alter the chemo- and regioselectivity of the reaction.[1][7]

The most widely accepted mechanism for rhodium-catalyzed hydroboration is a catalytic cycle involving oxidative addition and reductive elimination steps.[1][4]

The Catalytic Cycle:

-

Ligand Dissociation (Initiation): The 16-electron Rh(I) complex, RhCl(PPh₃)₃, first dissociates a triphenylphosphine (PPh₃) ligand to form a highly reactive 14-electron species.[1]

-

Oxidative Addition: Catecholborane undergoes oxidative addition to the coordinatively unsaturated Rh(I) center. The B-H bond is cleaved, and the rhodium center is oxidized from Rh(I) to Rh(III), forming a rhodium-hydride-boryl complex.[1][4]

-

Alkene Coordination: The alkene substrate coordinates to an open site on the 16-electron Rh(III) complex.[1]

-

Migratory Insertion: This is the key hydroboration step. The coordinated alkene inserts into the rhodium-hydride (Rh-H) bond. This step determines the regioselectivity of the overall transformation. The insertion forms a rhodium-alkyl-boryl intermediate.

-

Reductive Elimination: The final step is the reductive elimination of the alkylborane product. The C-B bond is formed, the rhodium center is reduced from Rh(III) back to Rh(I), and the catalytic species is regenerated, ready to begin another cycle.[1]

Caption: The rhodium-catalyzed hydroboration cycle with catecholborane.

Causality in Selectivity: Uncatalyzed vs. Catalyzed

A key advantage of the catalyzed reaction is the ability to control selectivity, which often differs from the uncatalyzed pathway.[4]

| Feature | Uncatalyzed (Thermal) Hydroboration | Rhodium-Catalyzed Hydroboration | Rationale for Difference |

| Regioselectivity | Strictly anti-Markovnikov (Boron on less substituted carbon).[1][5] | Can be tuned. With Wilkinson's catalyst, often gives the Markovnikov product (Boron on more substituted, e.g., benzylic, carbon).[1] | In the uncatalyzed reaction, sterics and electronics of the B-H bond dominate. In the catalyzed cycle, the regioselectivity is determined by the migratory insertion step, where the electronics of the Rh-H bond and sterics of the bulky phosphine ligands play a decisive role. |

| Chemoselectivity | Can reduce more reactive functional groups like ketones. | Highly selective for the C=C double bond, leaving carbonyls untouched.[1][4] | The Rh(I) catalyst has a high affinity for the soft π-system of the alkene, coordinating it preferentially over the harder carbonyl oxygen. |

| Conditions | High temperatures (e.g., 80-100 °C).[7][8] | Mild conditions (Room temperature).[9][10] | The catalyst provides a lower energy pathway, overcoming the activation barrier required for the direct addition of the relatively stable catecholborane. |

Field-Proven Experimental Protocol

This section provides a representative, self-validating protocol for the rhodium-catalyzed hydroboration of styrene with catecholborane, followed by oxidative workup to the corresponding alcohol for ease of analysis.

Reagent and System Preparation (The "Why")

-

Trustworthiness: The success of this reaction hinges on the exclusion of air and moisture. Catecholborane hydrolyzes, and the Rh(I) catalyst is readily oxidized. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

-

Expertise: The quality of catecholborane is critical.[11] While commercial sources are often high quality, distillation (bp 50 °C, 50 mmHg) prior to use is recommended for critical applications to remove any catechol or boroxine impurities.[11] Solvents must be anhydrous.

Step-by-Step Methodology

Materials:

-

Styrene (1.0 mmol, 104 mg, 114 µL)

-

Catecholborane (1.1 mmol, 132 mg, 117 µL) - Distilled

-

Wilkinson's Catalyst [RhCl(PPh₃)₃] (0.01 mmol, 9.2 mg, 1 mol%)

-

Anhydrous Tetrahydrofuran (THF), 5 mL

-

3 M Sodium Hydroxide (NaOH) solution

-

30% Hydrogen Peroxide (H₂O₂) solution

Workflow:

Caption: Experimental workflow for catalyzed hydroboration-oxidation.

Procedure:

-

Catalyst Preparation: To an oven-dried, 25 mL Schlenk flask under a nitrogen atmosphere, add Wilkinson's catalyst (9.2 mg).

-

Solvent & Substrate Addition: Add anhydrous THF (5 mL) to dissolve the catalyst, followed by styrene (114 µL) via syringe. Cool the resulting solution to 0 °C in an ice bath.

-

Hydroboration: Add catecholborane (117 µL) dropwise to the stirred solution over 2 minutes. The deep red color of the catalyst may lighten.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Oxidative Workup: Once the starting material is consumed, cool the reaction mixture back to 0 °C.

-

Quenching: Slowly and carefully add 3 M NaOH (2 mL) to the flask. Caution: This is an exothermic process.

-

Oxidation: Add 30% H₂O₂ (2 mL) dropwise, ensuring the internal temperature does not rise excessively.

-

Completion: Remove the cooling bath and stir the biphasic mixture vigorously at room temperature for 3 hours.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product (1-phenylethanol) can be purified by flash column chromatography on silica gel.

Conclusion

Catecholborane is a powerful reagent whose synthetic potential is fully realized through transition metal catalysis. The rhodium-catalyzed mechanism provides a low-energy pathway that not only accelerates the reaction but also offers a lever to control selectivity in ways that are impossible with the uncatalyzed thermal process. Understanding the intricacies of this catalytic cycle—from ligand dissociation to reductive elimination—empowers chemists to make informed decisions, troubleshoot reactions, and design more efficient syntheses for complex targets in drug discovery and materials science.

References

- 1. Metal-catalysed hydroboration - Wikipedia [en.wikipedia.org]

- 2. mobt3ath.com [mobt3ath.com]

- 3. Catecholborane - Wikipedia [en.wikipedia.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 6. Hydroboration - Wikipedia [en.wikipedia.org]

- 7. repository.rit.edu [repository.rit.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catecholborane [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Electronic Properties of 1,3,2-Benzodioxaborole Derivatives

Abstract

The 1,3,2-benzodioxaborole scaffold, a cyclic boronic ester derived from catechol, represents a cornerstone in modern organic and materials chemistry. Its unique electronic structure, characterized by an electron-deficient boron center interacting with an aromatic π-system, imparts tunable photophysical and electrochemical properties. This guide provides a comprehensive exploration of the electronic characteristics of this compound derivatives. We will delve into the fundamental principles governing their behavior, the structure-property relationships that allow for precise tuning of their electronic levels, and the advanced experimental and computational techniques used for their characterization. This document is intended for researchers, chemists, and materials scientists engaged in the development of novel organic electronic materials, sensors, and therapeutic agents.

Introduction: The Significance of the this compound Core

The this compound ring system, often referred to as a catecholborane derivative, is a vital building block in numerous fields. Its importance stems from the unique interplay between the electron-deficient sp²-hybridized boron atom and the electron-rich catechol framework. The vacant p-orbital on the boron atom can effectively conjugate with the π-orbitals of attached organic scaffolds, leading to distinct electronic and photophysical properties.[1] This inherent Lewis acidity and capacity for π-conjugation are the twin pillars upon which the diverse applications of these molecules are built.

Aryl boronate esters, such as 2-phenyl-1,3,2-benzodioxaborole, are crucial components in the synthesis of advanced materials like Covalent Organic Frameworks (COFs).[2][3] The ability to modify the aromatic rings of these esters allows for precise control over the structure, reactivity, and electronic properties of the resulting materials.[2] Furthermore, their unique reactivity with nucleophiles, especially fluoride ions, has positioned them as exceptional candidates for chemosensor development.[4] In medicinal chemistry, the related benzoxaborole scaffold has gained prominence for its biological activity.[5]

This guide will systematically unpack the electronic properties of these fascinating molecules, providing both the theoretical underpinnings and practical methodologies for their study and application.

Fundamental Electronic Structure and Properties

The electronic behavior of this compound derivatives is governed by the distribution of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (or band gap), is a critical parameter that dictates the molecule's absorption and emission characteristics, as well as its electrochemical stability.

-

HOMO Level : This orbital is typically associated with the electron-donating capacity of the molecule. In many 2-aryl-1,3,2-benzodioxaborole systems, the HOMO is delocalized across the catechol moiety and the attached aryl ring.

-

LUMO Level : This orbital relates to the electron-accepting ability. The vacant p-orbital of the boron atom significantly contributes to and lowers the energy of the LUMO, making the benzodioxaborole unit an effective electron-acceptor.

-

HOMO-LUMO Gap (E_g) : A smaller energy gap generally corresponds to absorption and emission at longer wavelengths (a red-shift). This gap is highly tunable through chemical modification. A molecule with a low HOMO-LUMO gap is typically more reactive and less kinetically stable.

Computational studies, particularly Density Functional Theory (DFT), are invaluable for modeling these orbitals and predicting electronic transitions.[6][7] Experimental techniques, chiefly cyclic voltammetry and UV-Visible spectroscopy, provide the empirical data to validate these models.

The Art of Tuning: Structure-Property Relationships

The true power of the this compound platform lies in its tunability. By strategically placing substituents on the catechol and/or the 2-position aryl ring, one can rationally engineer the molecule's electronic properties.[2][3]

-

Electron-Donating Groups (EDGs) : Attaching EDGs (e.g., -OCH₃, -N(CH₃)₂) to the aromatic system raises the HOMO energy level more significantly than the LUMO level. This results in a reduction of the HOMO-LUMO gap , leading to a red-shift in absorption and emission spectra.

-

Electron-Withdrawing Groups (EWGs) : Conversely, attaching EWGs (e.g., -CN, -NO₂) lowers the LUMO energy level more than the HOMO. This also reduces the HOMO-LUMO gap , similarly causing a red-shift.

-

Steric Effects : Introducing bulky substituents, for instance at the ortho-positions of a 2-phenyl ring, can induce a twist in the molecule.[2] This torsional angle disrupts the π-conjugation between the phenyl ring and the benzodioxaborole core, which can lead to a blue-shift in the electronic spectrum and alter the nature of the excited states.[2][3]

This predictable modulation of electronic properties is fundamental to designing molecules for specific applications, from tuning the color of organic light-emitting diodes (OLEDs) to optimizing the binding affinity of a sensor.

Experimental Characterization Protocols

A multi-technique approach is essential for a thorough understanding of the electronic properties of this compound derivatives. The workflow typically involves synthesis, followed by electrochemical and spectroscopic analysis.

Protocol: Electrochemical Analysis via Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for determining the HOMO and LUMO energy levels of a compound.[8] It measures the current response of a redox-active species to a linearly cycled potential sweep.

Objective: To determine the oxidation (E_ox) and reduction (E_red) potentials of the derivative, which are then used to calculate the HOMO and LUMO energy levels.

Materials & Equipment:

-

Potentiostat with a three-electrode cell setup.

-

Working Electrode (WE): Glassy carbon or platinum disk.

-

Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode (CE): Platinum wire.

-

Electrochemical cell.

-

High-purity solvent (e.g., dichloromethane, acetonitrile).

-

Supporting electrolyte: 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar.

-

Analyte: ~1 mM solution of the this compound derivative.

-

Ferrocene (for internal calibration).

-

Inert gas (Nitrogen or Argon) for deoxygenation.

Step-by-Step Methodology:

-

Electrode Preparation: Polish the working electrode surface with alumina slurry on a polishing pad to a mirror finish.[9] Rinse thoroughly with deionized water and the chosen solvent, then dry completely.

-

Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the solvent. Dissolve the analyte in this electrolyte solution to a final concentration of ~1 mM.

-

Deoxygenation: Transfer the solution to the electrochemical cell. Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with reduction measurements.[10] Maintain a blanket of inert gas over the solution during the experiment.

-

Cell Assembly: Immerse the three electrodes into the solution, ensuring the reference electrode tip is close to the working electrode. Connect the electrode leads to the potentiostat.[11]

-

Blank Scan: First, run a CV scan on the electrolyte solution without the analyte to ensure there are no interfering impurities in the potential window of interest.

-

Analyte Scan: Set the potential window (e.g., -2.0 V to +2.0 V) and scan rate (typically 50-100 mV/s). Initiate the scan, sweeping towards positive potentials to observe oxidation, then reversing to negative potentials for reduction.[10]

-

Calibration: After the measurement, add a small amount of ferrocene to the solution and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal standard.

-

Data Analysis & Calculation:

-

Determine the onset potentials for the first oxidation (E_onset,ox) and first reduction (E_onset,red) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing the Fc/Fc⁺ couple (assuming E½(Fc/Fc⁺) = 0 V vs. itself):[12]

-

E_HOMO (eV) = -[E_onset,ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_onset,red (vs Fc/Fc⁺) + 4.8]

-

-

The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

-

Protocol: Photophysical Analysis via UV-Vis and Fluorescence Spectroscopy

These techniques probe the electronic transitions between the ground and excited states, providing information on the HOMO-LUMO gap and the emissive properties of the molecule.

Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths, and the fluorescence quantum yield (Φ_F).

Materials & Equipment:

-

UV-Vis Spectrophotometer.

-

Fluorometer (Fluorescence Spectrophotometer).

-

Quartz cuvettes (1 cm path length).[13]

-

Spectroscopic grade solvent (e.g., cyclohexane, THF, dichloromethane).

-

Analyte solution (typically 10⁻⁵ to 10⁻⁶ M).

-

Quantum yield standard (e.g., quinine sulfate, rhodamine 6G).[2]

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of the analyte and dilute it with the chosen spectroscopic grade solvent to a concentration where the maximum absorbance is between 0.05 and 0.1 to avoid inner filter effects in fluorescence measurements.

-

UV-Vis Absorption Measurement:

-

Calibrate the spectrophotometer by running a baseline spectrum with a cuvette containing only the pure solvent.[14]

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Fluorescence Emission Measurement:

-

In the fluorometer, set the excitation wavelength (λ_ex) to the λ_max determined from the UV-Vis spectrum.

-

Scan the emission monochromator to record the fluorescence spectrum. Identify the wavelength of maximum emission intensity (λ_em).

-

-

Quantum Yield (Φ_F) Determination (Relative Method):

-

Prepare a solution of a known quantum yield standard in the same solvent, with an absorbance at the excitation wavelength similar to the sample.

-

Measure the integrated fluorescence intensity (I) and the absorbance at the excitation wavelength (A) for both the sample (smp) and the standard (std).

-

Calculate the quantum yield using the following equation: Φ_F(smp) = Φ_F(std) * [I(smp) / I(std)] * [A(std) / A(smp)] * [n(smp)² / n(std)²]

-

Where 'n' is the refractive index of the solvent (if the same solvent is used, this term cancels out).

-

Application Spotlight: Fluoride Sensing

The inherent Lewis acidity of the boron atom in this compound derivatives makes them highly effective receptors for fluoride ions (F⁻).[15] This interaction forms the basis for powerful "turn-on" or ratiometric fluorescent sensors.

Mechanism of Action:

-

Initial State: The benzodioxaborole derivative exists in its neutral, trigonal planar (sp²) state. The boron atom acts as an electron-withdrawing group, influencing the intramolecular charge transfer (ICT) character of the molecule's excited state. In many sensor designs, this state is weakly fluorescent.

-

Fluoride Binding: The highly nucleophilic fluoride ion readily attacks the electron-deficient boron center.[16]

-

Final State: This binding event causes a rehybridization of the boron atom from trigonal planar (sp²) to tetrahedral (sp³), forming a stable anionic boronate complex (e.g., [R-BF(dioxaborole)]⁻).[15] This structural change dramatically alters the electronic properties of the system. The newly formed anionic group often acts as a strong electron-donating group, which modifies the ICT process and "turns on" a strong fluorescence emission at a different wavelength.[15]

This change in fluorescence provides a direct, observable signal for the presence of fluoride ions.

References

- 1. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electronic Spectroscopy of 2-Phenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recognition and sensing of various species using boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Revealing the electronic properties of the B-B bond: the bis-catecholato diboron molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemlab.truman.edu [chemlab.truman.edu]

- 12. researchgate.net [researchgate.net]

- 13. biocompare.com [biocompare.com]

- 14. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 15. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Navigating the Reactive Landscape of 2-Chloro-1,3,2-Benzodioxaborole: A Technical Guide to Safe Handling and Application

Introduction

2-Chloro-1,3,2-benzodioxaborole, also known as B-chlorocatecholborane, is a versatile and powerful reagent in modern organic synthesis. Its utility as a potent Lewis acid and a precursor for various organoboron compounds has cemented its place in the chemist's toolbox for applications ranging from natural product synthesis to the development of novel pharmaceuticals.[1] However, its high reactivity necessitates a thorough understanding of its properties and a stringent adherence to safety protocols. This guide provides an in-depth examination of the safe handling, storage, and emergency procedures for 2-chloro-1,3,2-benzodioxaborole, designed for researchers, scientists, and professionals in drug development. Beyond a mere recitation of precautions, this document delves into the chemical principles that underpin these safety measures, fostering a culture of informed and proactive safety in the laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

A comprehensive understanding of the inherent hazards of 2-chloro-1,3,2-benzodioxaborole is the cornerstone of its safe utilization. This compound presents a multifaceted risk profile that demands careful consideration.[2]

1.1. Primary Hazards

-

Flammable Solid (H228): 2-Chloro-1,3,2-benzodioxaborole is a flammable solid.[2] This means it can be ignited by friction, heat, sparks, or flames and may create a fire hazard.

-

Corrosivity (H314): The compound causes severe skin burns and eye damage.[2] Contact with skin or eyes can lead to serious and potentially permanent injury.

-

Respiratory Irritation (H335): Inhalation of the dust or fumes may cause respiratory irritation.[2]

-

Water Reactivity: This is one of the most critical hazards. 2-Chloro-1,3,2-benzodioxaborole reacts violently with water. This reactivity is due to the electrophilic nature of the boron atom and the presence of a good leaving group (chloride). The reaction with water leads to the formation of hydrochloric acid and boric acid derivatives, which can generate heat and pressure, potentially leading to container rupture.

1.2. Chemical Reactivity and Incompatibilities

The reactivity of 2-chloro-1,3,2-benzodioxaborole is central to both its synthetic utility and its hazards. The boron atom is electron-deficient, making the compound a strong Lewis acid. This property drives its reactivity with nucleophiles, including water and alcohols.

-

Incompatible Materials: Beyond water, this compound is incompatible with strong oxidizing agents.[3] Contact with these materials could lead to vigorous, exothermic reactions.

-

Moisture and Light Sensitivity: The compound is sensitive to moisture and light.[2] Exposure to atmospheric moisture can lead to degradation of the reagent and the hazardous reaction described above.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with 2-chloro-1,3,2-benzodioxaborole, a combination of robust engineering controls and appropriate personal protective equipment is essential.

2.1. Engineering Controls

-

Fume Hood: All handling of 2-chloro-1,3,2-benzodioxaborole should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[2][4]

-

Inert Atmosphere: Due to its moisture sensitivity, handling should be performed under an inert atmosphere (e.g., nitrogen or argon), especially for reactions where the integrity of the reagent is crucial.[3]

-

Explosion-Proof Equipment: Given its flammability, all electrical equipment used in the vicinity should be explosion-proof.[3]

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[3]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with this compound.

| PPE Component | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields and a face shield.[2] | Protects against splashes and airborne particles, providing full-face protection from corrosive materials. |

| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile, neoprene).[2] | Prevents skin contact with the corrosive solid. Gloves should be inspected before use and disposed of properly. |

| Body Protection | Flame-retardant lab coat and appropriate protective clothing.[2] | Protects the body from splashes and potential ignition sources. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations where dust or aerosols are generated and engineering controls are not sufficient.[2] | Protects against inhalation of the irritant dust. |

Safe Handling and Storage Protocols: From Receipt to Disposal

A systematic approach to the handling and storage of 2-chloro-1,3,2-benzodioxaborole is critical to maintaining a safe laboratory environment.

3.1. Receiving and Storage

-

Upon receipt, inspect the container for any damage.

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2]

-

The storage container must be kept tightly closed to prevent contact with moisture and air.[2]

-

Store away from incompatible materials, particularly water and strong oxidizing agents.[3]

-

The compound is light-sensitive and should be stored in an opaque container or in a dark location.[2]

3.2. Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the safe handling of 2-chloro-1,3,2-benzodioxaborole in a typical laboratory setting.

-

Preparation:

-

Ensure the fume hood is functioning correctly.

-

Gather all necessary PPE and ensure it is in good condition.

-

Prepare a dry, inert atmosphere in the reaction vessel if required for the chemistry.

-

Have appropriate quenching and spill-neutralizing agents readily available (e.g., dry sand, sodium bicarbonate).

-

-

Weighing and Transfer:

-

Reaction Setup:

-

Add the reagent to the reaction mixture in a controlled manner, being mindful of any potential exothermic reactions.

-

Maintain the inert atmosphere throughout the reaction if necessary.

-

-

Post-Reaction Workup:

-

Quench any unreacted reagent carefully with a non-aqueous solvent before introducing any aqueous solutions.

-

Be aware that the workup procedure may generate hazardous byproducts.

-

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial to minimizing harm.

4.1. Spills and Leaks

-

Immediate Actions:

-

Cleanup Procedure:

-

Wear the appropriate PPE, including respiratory protection if necessary.

-

Do NOT use water to clean up the spill.[2]

-

Contain the spill using a non-combustible absorbent material like dry sand or earth.[5]

-

Carefully collect the spilled material using non-sparking tools and place it in a suitable, labeled container for disposal.[3]

-

Clean the spill area with a dry cloth or by wet-brushing with a non-aqueous solvent. Do not flush with water.[2]

-

4.2. Fire Response

-

Extinguishing Media: Use dry sand, dry chemical powder, or alcohol-resistant foam to extinguish a fire involving 2-chloro-1,3,2-benzodioxaborole. Do NOT use water.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

4.3. First Aid Measures

Immediate medical attention is required for any exposure.[2]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Waste Disposal

All waste containing 2-chloro-1,3,2-benzodioxaborole must be treated as hazardous waste.

-

Containerization: Collect waste in a designated, properly labeled, and sealed container.

-

Compatibility: Do not mix with incompatible waste streams, especially aqueous waste.[6]

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Contaminated packaging should be disposed of as unused product.[2]

Conclusion: A Commitment to Safety

2-Chloro-1,3,2-benzodioxaborole is an invaluable reagent that enables significant advances in chemical synthesis. However, its potent reactivity demands a culture of respect and meticulous attention to safety. By understanding the chemical principles behind its hazards and diligently implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can confidently and safely harness the synthetic power of this important compound.

Visualizing the Workflow: Safe Handling Lifecycle

The following diagram illustrates the key stages and safety considerations in the lifecycle of 2-chloro-1,3,2-benzodioxaborole within a laboratory setting.

Caption: A flowchart illustrating the safe handling lifecycle of 2-chloro-1,3,2-benzodioxaborole.

References

Methodological & Application

Application Notes and Protocols: Leveraging 1,3,2-Benzodioxaborole in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, a testament to its remarkable versatility and functional group tolerance.[1] This palladium-catalyzed reaction forges carbon-carbon bonds, a fundamental transformation in the construction of complex molecules, including a vast array of pharmaceuticals and functional materials.[2] The impact of this powerful tool was recognized with the 2010 Nobel Prize in Chemistry.[3] At the heart of this reaction are organoboron compounds, which are lauded for their stability, low toxicity, and ease of preparation.[3]